Piperlonguminine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

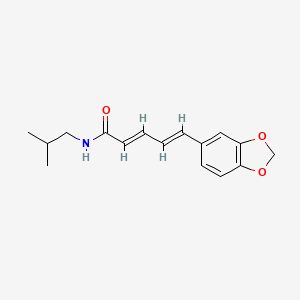

(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18)/b5-3+,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAAPCGHVWVUEX-GGWOSOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021742 | |

| Record name | Piperlonguminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (E,E)-Piperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5950-12-9 | |

| Record name | Piperlonguminine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5950-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperlonguminine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005950129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperlonguminine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperlonguminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERLONGUMININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN39MC8KIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E,E)-Piperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 - 169 °C | |

| Record name | (E,E)-Piperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piperlongumine in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Piperlongumine (PL), a natural alkaloid derived from the long pepper plant (Piper longum), has emerged as a promising anti-cancer agent with selective cytotoxicity toward malignant cells. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on the induction of reactive oxygen species (ROS) and the subsequent modulation of critical signaling pathways. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the molecular interactions to serve as a resource for oncology researchers and drug development professionals.

The primary mechanism of piperlongumine's anticancer activity is the significant and selective elevation of intracellular ROS levels within cancer cells. This increase in oxidative stress disrupts cellular redox homeostasis and triggers a cascade of downstream events, including the induction of multiple forms of programmed cell death—apoptosis, autophagy, and ferroptosis. Piperlongumine's pro-oxidant effect is mediated through the direct inhibition of key antioxidant enzymes, notably Thioredoxin Reductase 1 (TrxR1) and Glutathione S-Transferase Pi 1 (GSTP1). Inhibition of these enzymes cripples the cancer cell's ability to manage oxidative stress, leading to overwhelming ROS accumulation and subsequent cell death.

Downstream of ROS elevation, piperlongumine modulates several critical signaling pathways that govern cell survival, proliferation, and apoptosis. Key pathways inhibited by piperlongumine include the PI3K/Akt/mTOR and JAK/STAT signaling cascades, which are often constitutively active in cancer. Conversely, it activates stress-response pathways such as the MAPK pathways (JNK, p38, and ERK), which can promote apoptosis. This multi-faceted mechanism of action, centered on ROS-induced cellular stress, underscores the potential of piperlongumine as a versatile and potent therapeutic candidate in oncology.

Quantitative Data: Cytotoxicity of Piperlongumine

The efficacy of piperlongumine varies across different cancer types. The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis induction rates of piperlongumine in a range of human cancer cell lines, demonstrating its broad-spectrum anticancer activity.

Table 1: IC50 Values of Piperlongumine in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference(s) |

| Thyroid Cancer | IHH-4 (Papillary) | 3.23 | 2.52 | Not Reported | [1] |

| WRO (Follicular) | > 5 | 4.81 | Not Reported | [1] | |

| 8505c (Anaplastic) | 3.84 | 2.11 | Not Reported | [1] | |

| KMH-2 (Anaplastic) | 2.91 | 1.83 | Not Reported | [1] | |

| Breast Cancer | MDA-MB-231 (TNBC) | Not Reported | Not Reported | 8.46 | |

| MDA-MB-453 (TNBC) | Not Reported | Not Reported | > 15 | ||

| ZR75-30 | Not Reported | Not Reported | 5.86 | ||

| Colon Cancer | HCT-116 | Not Reported | Not Reported | 6.04 | |

| Bladder Cancer | T24, BIU-87, EJ | 10 - 20 | Not Reported | Not Reported | |

| Pancreatic Cancer | PANC-1 | ~14 (at 16h) | Not Reported | Not Reported | [2] |

| Oral Cancer | MC-3 | ~8 | Not Reported | Not Reported | |

| HSC-4 | ~8 | Not Reported | Not Reported |

Table 2: Apoptosis Induction by Piperlongumine in Cancer Cells

| Cell Line | Cancer Type | PL Concentration (µM) | Treatment Time (h) | Apoptotic Cell Percentage (%) | Reference(s) |

| MC-3 | Oral Cancer | 8 | 24 | 24.2 (DAPI Staining) | |

| HSC-4 | Oral Cancer | 8 | 24 | 8.1 (DAPI Staining) | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 15 | Not Specified | > 70 (Annexin V/PI) | |

| MDA-MB-453 | Triple-Negative Breast Cancer | 15 | Not Specified | > 30 (Annexin V/PI) | |

| U937 | Leukemia | 20 | Not Specified | Significant dose-dependent increase |

Core Mechanism of Action: A Multi-pronged Approach

Piperlongumine's anticancer efficacy is not attributed to a single mode of action but rather to a cascade of interconnected cellular events initiated by the induction of oxidative stress.

Primary Mechanism: Induction of Reactive Oxygen Species (ROS)

The central and most consistently reported mechanism of piperlongumine is its ability to selectively increase intracellular ROS levels in cancer cells, while having minimal effects on normal, untransformed cells. This selectivity is attributed to the higher basal levels of oxidative stress in cancer cells, making them more vulnerable to further ROS insults.

-

Direct Enzyme Inhibition: Piperlongumine directly targets and inhibits key antioxidant enzymes:

-

Thioredoxin Reductase 1 (TrxR1): PL interacts with the selenocysteine residue of TrxR1, a critical enzyme in the thioredoxin system that detoxifies ROS and maintains redox homeostasis. Inhibition of TrxR1 leads to a rapid accumulation of ROS.

-

Glutathione S-Transferase Pi 1 (GSTP1): GSTP1 is an enzyme that detoxifies electrophiles by conjugating them to glutathione (GSH). Piperlongumine covalently binds to and inhibits GSTP1, leading to the depletion of the cellular antioxidant GSH and further contributing to ROS accumulation.

-

Induction of Programmed Cell Death

The overwhelming oxidative stress induced by piperlongumine triggers multiple forms of regulated cell death.

-

Apoptosis: The accumulation of ROS leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death. This is evidenced by PARP cleavage and increased Annexin V staining in treated cells.

-

Autophagy: Piperlongumine has been shown to induce autophagy, a cellular recycling process. While in some contexts autophagy can be a survival mechanism, piperlongumine-induced autophagy is often cytoprotective, and its inhibition can enhance apoptosis.

-

Ferroptosis: In certain cancer types, such as pancreatic and oral squamous cell carcinoma, piperlongumine induces ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. This is achieved by inhibiting glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.

Modulation of Key Signaling Pathways

The elevated ROS levels act as signaling molecules that modulate numerous downstream pathways critical for cancer cell survival and proliferation.

-

Inhibition of Pro-Survival Pathways:

-

PI3K/Akt/mTOR Pathway: Piperlongumine inhibits the phosphorylation and activation of Akt and its downstream effector mTOR, a central regulator of cell growth, proliferation, and survival.

-

JAK/STAT Pathway: PL has been shown to inhibit the JAK2-STAT3 signaling pathway, which is crucial for the proliferation and survival of many cancer cells, including triple-negative breast cancer.

-

NF-κB Pathway: Piperlongumine suppresses the activation of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation.

-

-

Activation of Stress-Response Pathways:

-

MAPK Pathway: Piperlongumine activates all three major branches of the Mitogen-Activated Protein Kinase (MAPK) pathway:

-

JNK (c-Jun N-terminal kinase) and p38: These are stress-activated kinases that, when activated by ROS, promote apoptosis. The inhibition of GSTP1 by piperlongumine leads to the dissociation and activation of JNK.

-

ERK (Extracellular signal-regulated kinase): While often associated with proliferation, sustained activation of ERK by stressors like piperlongumine can also lead to apoptosis.

-

-

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways and a typical experimental workflow for studying piperlongumine's effects.

References

biological activities of piperlongumine extract

An In-depth Technical Guide to the Biological Activities of Piperlongumine

Abstract

Piperlongumine (PL), an amide alkaloid isolated from the long pepper (Piper longum), has garnered significant scientific interest for its potent and selective biological activities, particularly in oncology and inflammation.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to piperlongumine's bioactivity. The primary mechanism of its anticancer effect is the induction of reactive oxygen species (ROS), which disproportionately affects cancer cells with their inherently higher basal oxidative stress, leading to apoptosis.[3][4][5] Piperlongumine modulates critical signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways, and downregulates specificity protein (Sp) transcription factors. Additionally, it exhibits significant anti-inflammatory properties by inhibiting the NF-κB and NLRP3 inflammasome pathways. This document consolidates quantitative data, details key experimental protocols, and provides visual diagrams of signaling cascades to serve as a resource for researchers and drug development professionals.

Anticancer Activities

Piperlongumine demonstrates broad-spectrum anticancer activity across a multitude of cancer cell lines, including pancreatic, lung, breast, thyroid, and ovarian cancers. Its selectivity for cancer cells over normal cells is a key therapeutic advantage.

Core Mechanism: Induction of Reactive Oxygen Species (ROS)

The cornerstone of piperlongumine's anticancer activity is its ability to elevate intracellular ROS to cytotoxic levels. Cancer cells, due to their high metabolic rate, already have higher basal ROS levels than normal cells. Piperlongumine exploits this vulnerability, inducing further ROS accumulation that overwhelms the cellular antioxidant systems, leading to oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, apoptosis. This ROS-dependent cell death is evidenced by the reversal of piperlongumine's cytotoxic effects upon co-treatment with antioxidants like N-acetylcysteine (NAC). A key target in this process is Thioredoxin Reductase 1 (TrxR1), an antioxidant enzyme that piperlongumine inhibits, further contributing to the buildup of ROS.

Caption: Piperlongumine induces ROS, leading to ER stress, mitochondrial dysfunction, and apoptosis.

Modulation of Key Signaling Pathways

Beyond ROS induction, piperlongumine modulates several signaling cascades crucial for cancer cell survival, proliferation, and inflammation.

-

PI3K/Akt/mTOR Pathway: Piperlongumine has been shown to inhibit the phosphorylation of Akt, a central node in the PI3K/Akt/mTOR pathway that regulates cell growth and survival. This inhibition contributes to its pro-apoptotic and anti-proliferative effects.

-

NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its signaling is often constitutively active in cancer cells. Piperlongumine suppresses NF-κB activation by directly inhibiting IκBα kinase (IKK), preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

-

Specificity Protein (Sp) Transcription Factors: Piperlongumine induces ROS-dependent downregulation of Sp1, Sp3, and Sp4 transcription factors. These proteins regulate the expression of numerous pro-oncogenic genes, including those involved in cell cycle progression (Cyclin D1), survival (Survivin), and angiogenesis (VEGF).

-

MAPK Pathway: Piperlongumine can activate stress-related kinases such as JNK and p38, which are involved in promoting apoptosis.

Caption: Piperlongumine inhibits pro-survival signaling pathways like PI3K/Akt and NF-κB.

Quantitative Efficacy Data

The half-maximal inhibitory concentration (IC50) demonstrates piperlongumine's potency across various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference(s) |

| Thyroid Cancer | IHH-4 | 3.21 | 2.51 | - | |

| WRO | 10.24 | 5.68 | - | ||

| 8505c | 3.12 | 2.43 | - | ||

| KMH-2 | 2.89 | 2.07 | - | ||

| Ovarian Cancer | A2780 | - | - | 6.18 | |

| OVCAR3 | - | - | 6.20 | ||

| SKOV3 | - | - | 8.20 | ||

| Pancreatic Cancer | PANC-1 | - | - | 17 | |

| Cervical Cancer | HeLa | 12.89 | 10.77 | - | |

| Breast Cancer | MCF-7 | 13.39 | 11.08 | - | |

| Bladder Cancer | T24 | 10-20 | - | - | |

| Glioblastoma | SF-295 | - | - | ~2.5 (0.8 µg/mL) | |

| Colon Carcinoma | HCT-8 | - | - | ~2.2 (0.7 µg/mL) | |

| Normal Cells | HEK293T | - | - | 60.23 |

Studies using xenograft mouse models confirm piperlongumine's efficacy in a physiological context.

| Cancer Type | Animal Model | Cell Line | Dose & Route | Key Findings | Reference(s) |

| Pancreatic Cancer | Athymic Nude Mice | L3.6pL | 30 mg/kg/day, i.p. | Decreased tumor weight. | |

| Pancreatic Cancer | Orthotopic Nude Mice | MIA PaCa-2 | 5 mg/kg, i.p. (3x/week) | 37% reduction in tumor weight; 67% reduction in tumor volume. | |

| Gastric Cancer | Immunodeficient Mice | SGC-7901 | 4 and 12 mg/kg, i.p. (15 days) | Significantly reduced tumor volume and weight. | |

| Lung Cancer | Xenograft Model | Lewis Lung Cancer | 10 and 20 mg/kg | Significantly inhibited tumor growth. |

Anti-inflammatory Activities

Piperlongumine exhibits potent anti-inflammatory effects by targeting key inflammatory signaling pathways. It has shown efficacy in models of neuroinflammation, asthma, and peritonitis.

-

Inhibition of NF-κB Signaling: As detailed in the anticancer section, piperlongumine's inhibition of the NF-κB pathway is a primary mechanism for its anti-inflammatory action. It significantly reduces the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6.

-

Inhibition of the NLRP3 Inflammasome: Piperlongumine is a natural inhibitor of the Nod-like receptor family pyrin domain-containing protein-3 (NLRP3) inflammasome. It blocks NLRP3 activity by disrupting the assembly of the inflammasome complex, specifically the association between NLRP3 and NEK7, and subsequent NLRP3 oligomerization. This mechanism was validated in in vivo models of endotoxemia and peritonitis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in piperlongumine research.

Caption: A generalized experimental workflow for studying piperlongumine's anticancer effects.

Cell Viability Assessment (MTT/CCK-8 Assay)

This protocol determines the cytotoxic effect of piperlongumine.

-

Cell Seeding: Seed cancer cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Replace the medium with fresh medium containing various concentrations of piperlongumine (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: For CCK-8, measure the absorbance at 450 nm. For MTT, first solubilize the formazan crystals with 150 µL of DMSO, then measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values using dose-response curve fitting.

ROS Detection Assay (DCFH-DA)

This protocol measures the generation of intracellular ROS.

-

Cell Seeding and Treatment: Seed cells (e.g., 1x10⁵ cells/well) in a 6-well plate or 96-well black plate. Treat with piperlongumine for the desired time. For inhibitor studies, pre-treat cells with 3-5 mM N-acetylcysteine (NAC) for 1 hour before adding piperlongumine.

-

Probe Incubation: Following treatment, wash cells with PBS and incubate with 10 µM 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium at 37°C for 30 minutes in the dark.

-

Analysis: Wash the cells with cold PBS. Measure fluorescence using a flow cytometer or fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

Western Blot Analysis

This technique detects changes in the expression and phosphorylation of key proteins.

-

Cell Lysis: Treat cells with piperlongumine as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with specific primary antibodies (e.g., p-Akt, total Akt, PARP, GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This protocol evaluates the in vivo efficacy of piperlongumine.

-

Animal Model: Use 4-6 week old athymic nude mice, acclimatized for at least one week.

-

Tumor Cell Implantation: Subcutaneously inject 1x10⁶ to 5x10⁶ cancer cells (resuspended in serum-free medium or Matrigel) into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, piperlongumine). Dissolve piperlongumine in a suitable vehicle (e.g., corn oil) and administer via intraperitoneal (i.p.) injection at a dose of 5-30 mg/kg on a predetermined schedule.

-

Efficacy Evaluation: Monitor tumor volume (calculated as (Length × Width²)/2) and mouse body weight every 2-3 days.

-

Endpoint Analysis: At the end of the study, euthanize the mice, and excise, weigh, and measure the tumors. Process tumor tissue for further analysis, such as Western blotting or immunohistochemistry (e.g., for Ki-67 or TUNEL staining).

Conclusion

Piperlongumine is a compelling natural product with significant therapeutic potential, primarily as an anticancer and anti-inflammatory agent. Its multifaceted mechanism of action, centered on the selective induction of ROS in cancer cells and the modulation of critical signaling pathways like NF-κB and PI3K/Akt, provides multiple avenues for therapeutic intervention. The robust preclinical data, including both in vitro and in vivo studies, strongly support its continued investigation and development. This guide provides the foundational data and methodologies to aid researchers in further exploring the biological activities of piperlongumine.

References

- 1. The promising potential of piperlongumine as an emerging therapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piper longum L.: A comprehensive review on traditional uses, phytochemistry, pharmacology, and health-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Piperlongumine as a Pro-Oxidant Agent: A Technical Guide for Researchers

Executive Summary

Piperlongumine (PL), a natural alkaloid derived from the long pepper plant (Piper longum), has emerged as a compelling pro-oxidant agent with significant potential in oncology research and drug development. Its selective cytotoxicity towards cancer cells is primarily attributed to the induction of overwhelming oxidative stress, leading to the activation of apoptotic pathways and cell cycle arrest. This technical guide provides a comprehensive overview of piperlongumine's mechanism of action, detailed experimental protocols for its investigation, and a quantitative analysis of its effects on various cancer cell lines.

Core Mechanism of Action: Induction of Oxidative Stress

Piperlongumine's pro-oxidant activity is rooted in its chemical structure, which contains two Michael acceptor sites. This electrophilic nature facilitates its interaction with and depletion of intracellular nucleophiles, most notably glutathione (GSH), a cornerstone of the cellular antioxidant defense system. The depletion of the GSH pool disrupts the cellular redox balance, resulting in the accumulation of reactive oxygen species (ROS).[1][2]

Furthermore, piperlongumine directly inhibits key antioxidant enzymes, including thioredoxin reductase 1 (TrxR1) and glutathione S-transferase pi 1 (GSTP1).[2] The inhibition of these enzymes further cripples the cell's ability to neutralize ROS, leading to a state of severe oxidative stress and subsequent activation of cell death signaling pathways.

Quantitative Analysis of Piperlongumine's Efficacy

The cytotoxic and pro-apoptotic effects of piperlongumine have been quantified across a range of cancer cell lines. The following tables summarize key findings from multiple studies, providing a comparative resource for researchers.

Table 1: Cytotoxicity of Piperlongumine (IC50 Values) in Various Cancer Cell Lines

| Cancer Type | Cell Line | Incubation Time (h) | IC50 Value (µM) | Reference(s) |

| Ovarian Cancer | A2780 | 72 | 6.18 | [3] |

| Ovarian Cancer | OVCAR3 | 72 | 6.20 | [4] |

| Ovarian Cancer | SKOV3 | 72 | 8.20 | |

| Thyroid Cancer | IHH-4 | 24 | 3.2 | |

| Thyroid Cancer | IHH-4 | 48 | 2.8 | |

| Thyroid Cancer | WRO | 24 | 12.52 | |

| Thyroid Cancer | WRO | 48 | 5.58 | |

| Thyroid Cancer | 8505c | 24 | 3.3 | |

| Thyroid Cancer | 8505c | 48 | 2.8 | |

| Thyroid Cancer | KMH-2 | 24 | 2.4 | |

| Thyroid Cancer | KMH-2 | 48 | 1.7 | |

| Breast Cancer | MCF-7 (ER+) | 48 | 11.08 | |

| Triple-Negative Breast Cancer | MDA-MB-231 | 72 | 8.46 | |

| Triple-Negative Breast Cancer | MDA-MB-453 | - | 6.973 | |

| Colon Cancer | HCT116 | 72 | 6.04 | |

| Gastric Cancer | MGC-803 | 48 | 9.73 | |

| Bladder Cancer | T24 | 24 | ~10-20 | |

| Bladder Cancer | EJ | 24 | ~10-20 | |

| Cervical Cancer | HeLa | 48 | 10.77 | |

| Oral Cancer | MC-3 | 24 | 9.36 | |

| Oral Cancer | HSC-4 | 24 | 8.41 | |

| Hepatocellular Carcinoma | HepG2 | 24 | ~10-20 | |

| Hepatocellular Carcinoma | Huh7 | 24 | ~10-20 | |

| Lung Cancer | A549 | 48 | Varies |

Table 2: Induction of Apoptosis by Piperlongumine in Cancer Cells

| Cell Line | Cancer Type | PL Concentration (µM) | Treatment Time (h) | Apoptotic Cell Percentage (%) | Reference(s) |

| MC-3 | Oral Cancer | 8 | 24 | 24.2 (DAPI Staining) | |

| HSC-4 | Oral Cancer | 8 | 24 | 8.1 (DAPI Staining) | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 15 | Not Specified | > 70 (Annexin V/PI) | |

| MDA-MB-453 | Triple-Negative Breast Cancer | 15 | Not Specified | > 30 (Annexin V/PI) | |

| OVCAR3 | Ovarian Cancer | 10 | 48 | Increased Annexin V+/PI- & V+/PI+ |

Table 3: Induction of Reactive Oxygen Species (ROS) by Piperlongumine

| Cell Line | Cancer Type | PL Concentration (µM) | Fold Increase in ROS | Reference(s) |

| A549 | Lung Cancer | 30 | ~2.7 | |

| Various | - | Varies | Significant Increase |

Table 4: Effect of Piperlongumine on Glutathione (GSH) Levels

| Cell Line | Cancer Type | PL Concentration (µM) | Effect on GSH | Reference(s) |

| AMC-HN3 | Head and Neck Cancer | Varies | Decreased GSH, Increased GSSG | |

| HepG2 | Hepatocellular Carcinoma | Varies | Significantly Reduced | |

| Huh7 | Hepatocellular Carcinoma | Varies | Significantly Reduced | |

| Human T Cells | - | 1-10 | Significantly Diminished | |

| OSCC cells | Oral Squamous Carcinoma | Varies | Significantly Reduced |

Signaling Pathways Modulated by Piperlongumine

The accumulation of ROS induced by piperlongumine triggers a cascade of downstream signaling events that ultimately lead to cancer cell death. The primary pathways affected are the MAPK/JNK, PI3K/Akt, and NF-κB signaling cascades.

MAPK/JNK Signaling Pathway

Piperlongumine-induced oxidative stress leads to the activation of the c-Jun N-terminal kinase (JNK) pathway, a key regulator of apoptosis.

Caption: Piperlongumine-induced JNK activation leading to apoptosis.

PI3K/Akt Signaling Pathway

Piperlongumine has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling axis for cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt pathway by piperlongumine.

NF-κB Signaling Pathway

Piperlongumine can also suppress the activation of the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.

References

Piperlongumine's Targets in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperlongumine (PL), a naturally occurring alkaloid derived from the long pepper plant (Piper longum), has emerged as a promising anti-cancer agent due to its selective cytotoxicity towards cancer cells while sparing normal cells.[1][2] A significant body of preclinical research has demonstrated that piperlongumine's anticancer activity is largely mediated through the induction of apoptosis. This technical guide provides an in-depth overview of the molecular targets of piperlongumine in the induction of apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism: The Central Role of Reactive Oxygen Species (ROS)

A recurring and central theme in piperlongumine-induced apoptosis is the generation of reactive oxygen species (ROS).[2][3][4] Cancer cells, due to their elevated metabolic rate, already exhibit higher basal levels of ROS compared to normal cells, making them more vulnerable to further oxidative stress. Piperlongumine exploits this vulnerability by further increasing intracellular ROS levels, which in turn triggers a cascade of events leading to apoptosis. The pro-oxidant therapeutic strategy is a key aspect of piperlongumine's mechanism of action.

One of the proposed mechanisms for ROS induction by piperlongumine is the inhibition of antioxidant enzymes such as thioredoxin reductase 1 (TrxR1) and glutathione S-transferase pi 1 (GSTP1). By inhibiting these cellular defenses against oxidative stress, piperlongumine leads to a buildup of ROS, which then activates downstream apoptotic signaling pathways. The critical role of ROS is underscored by experiments where the effects of piperlongumine, including growth inhibition and apoptosis, are reversed by the co-administration of ROS scavengers like N-acetyl-L-cysteine (NAC) or glutathione (GSH).

Key Molecular Targets and Signaling Pathways

Piperlongumine-induced ROS accumulation instigates apoptosis through the modulation of several key signaling pathways. The primary targets identified in the literature are the PI3K/Akt, MAPK, and STAT3 pathways.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling axis for cell proliferation, growth, and survival. Aberrant activation of this pathway is a common feature in many cancers. Piperlongumine has been shown to inhibit this pathway, thereby promoting apoptosis.

Piperlongumine treatment leads to a decrease in the phosphorylation of Akt, a key kinase in this pathway, and its downstream effectors like mTOR, p70S6K, and 4E-BP1. This inhibition of the PI3K/Akt/mTOR axis contributes to the induction of apoptosis and, in some contexts, autophagy. The suppression of Akt signaling by piperlongumine has been demonstrated to be ROS-dependent.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, which includes the ERK, JNK, and p38 kinases, plays a complex role in regulating cell proliferation, differentiation, and apoptosis. Piperlongumine has been shown to induce apoptosis by activating the stress-activated arms of the MAPK pathway, namely JNK and p38, while the role of ERK appears to be more context-dependent.

Activation of JNK and p38 by piperlongumine is often linked to the induction of apoptosis. For instance, in melanoma and oral cancer cells, piperlongumine treatment leads to increased phosphorylation of ERK, JNK, and p38, which is associated with apoptosis. In some cases, the inhibition of JNK has been shown to reduce piperlongumine-induced apoptosis, confirming its pro-apoptotic role.

The JAK2/STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and invasion. Constitutive activation of the JAK2/STAT3 pathway is prevalent in many cancers, including triple-negative breast cancer and multiple myeloma.

Piperlongumine has been identified as an inhibitor of the JAK2/STAT3 pathway. It has been shown to directly bind to STAT3 and inhibit its phosphorylation, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the induction of apoptosis. The inhibition of STAT3 by piperlongumine has been demonstrated to be a key mechanism for its anticancer effects, both alone and in combination with other chemotherapeutic agents like doxorubicin.

Downstream Effectors of Apoptosis

The activation of the aforementioned signaling pathways by piperlongumine converges on the core apoptotic machinery. This is evidenced by:

-

Modulation of Bcl-2 Family Proteins: Piperlongumine treatment typically leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical step in the initiation of the mitochondrial or intrinsic pathway of apoptosis.

-

Caspase Activation: Piperlongumine induces the activation of the intrinsic caspase-dependent apoptotic pathway. This is characterized by the cleavage and activation of initiator caspases like caspase-9 and executioner caspases like caspase-3.

-

PARP Cleavage: The activation of caspase-3 leads to the cleavage of its substrate, poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. The detection of cleaved PARP is a common indicator of piperlongumine-induced apoptosis.

Data Presentation: Quantitative Analysis of Piperlongumine's Efficacy

The cytotoxic and apoptotic effects of piperlongumine have been quantified across a wide range of cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of Piperlongumine in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| Breast Cancer | MDA-MB-231 | 8.46 | 72 | |

| Breast Cancer | MDA-MB-231 | 4.693 | 72 | |

| Breast Cancer | MDA-MB-453 | 6.973 | 72 | |

| Breast Cancer | MCF-7 | 13.39 | 24 | |

| Breast Cancer | MCF-7 | 11.08 | 48 | |

| Cervical Cancer | HeLa | 12.89 | 24 | |

| Cervical Cancer | HeLa | 10.77 | 48 | |

| Cervical Cancer | HeLa | 5.8 | Not Specified | |

| Colon Cancer | HCT-8 | 0.7 µg/mL | Not Specified | |

| Colon Cancer | SW620 | 7.9 | Not Specified | |

| Gastric Cancer | MGC-803 | 12.55 | 24 | |

| Gastric Cancer | MGC-803 | 9.725 | 48 | |

| Multiple Myeloma | Various | 1 - 5 | 48 | |

| Ovarian Cancer | A2780 | 6.18 | 72 | |

| Ovarian Cancer | OVCAR3 | 6.20 | 72 | |

| Ovarian Cancer | SKOV3 | 8.20 | 72 | |

| Thyroid Cancer | IHH-4, WRO, 8505c, KMH-2 | < 5 | 24 and 48 |

Table 2: Induction of Apoptosis by Piperlongumine in Cancer Cells

| Cancer Type | Cell Line | PL Concentration (µM) | Treatment Time (h) | Apoptotic Cell Percentage (%) | Method | Reference |

| Oral Cancer | MC-3 | 8 | 24 | 24.2 | DAPI Staining | |

| Oral Cancer | HSC-4 | 8 | 24 | 8.1 | DAPI Staining | |

| Breast Cancer | MDA-MB-231 | 15 | Not Specified | > 70 | Annexin V/PI | |

| Breast Cancer | MDA-MB-453 | 15 | Not Specified | > 30 | Annexin V/PI | |

| Leukemia | U937 | 20 | Not Specified | Significant dose-dependent increase | Not Specified | |

| Lung Cancer | A549 | 30 | 18 | 38.9 (late apoptosis) | Annexin V/PI | |

| Breast Cancer | MCF7 | 10 | 24 | 35 | Annexin V/PI | |

| Breast Cancer | BT474 | 10 | 24 | 45 | Annexin V/PI |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study piperlongumine-induced apoptosis.

Protocol 1: Cell Viability Assessment (MTT/CCK-8 Assay)

This protocol determines the cytotoxic effect of piperlongumine on cancer cells.

-

Cell Seeding: Seed cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of piperlongumine (e.g., 0-100 µM) or a vehicle control (e.g., 0.01% DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol quantifies the percentage of apoptotic cells.

-

Cell Seeding and Treatment: Seed cells (e.g., 1-2 x 10⁵ cells/well) in a 6-well plate. Allow them to adhere overnight, then treat with the desired concentrations of piperlongumine.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash adherent cells with PBS and detach them using trypsin or a cell scraper. Combine all cells and centrifuge at approximately 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Western Blot Analysis

This protocol is used to detect the expression levels of proteins involved in apoptosis signaling pathways.

-

Cell Lysis: After treatment with piperlongumine, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, p-STAT3, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Protocol 4: Measurement of Intracellular ROS

This protocol measures the generation of ROS, a key upstream event in piperlongumine-induced apoptosis.

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells/dish) in a suitable culture dish, allow them to attach overnight, and then treat with piperlongumine for the desired time.

-

Staining: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA; e.g., 10 µM), at 37°C for 30 minutes.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Analysis: Analyze the intracellular fluorescence using a flow cytometer. An increase in fluorescence intensity indicates an increase in ROS levels.

Mandatory Visualizations

Signaling Pathway Diagrams (Graphviz DOT Language)

Caption: Piperlongumine-induced apoptotic signaling pathways.

Caption: General experimental workflow for studying piperlongumine-induced apoptosis.

Conclusion

Piperlongumine induces apoptosis in a wide array of cancer cells primarily through the generation of reactive oxygen species. This initial event triggers the modulation of key signaling pathways, including the inhibition of the pro-survival PI3K/Akt and STAT3 pathways and the activation of the pro-apoptotic MAPK pathway. These signaling cascades converge to activate the intrinsic apoptotic pathway, characterized by the regulation of Bcl-2 family proteins, caspase activation, and PARP cleavage. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of piperlongumine as a novel anticancer agent. Further in vivo studies are essential to fully translate these promising preclinical findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperlongumine induces cell death through ROS-mediated CHOP activation and potentiates TRAIL-induced cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Piperlongumine Triggers Reactive Oxygen Species Driven Mitochondrial Dysfunction Leading to Apoptosis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Piperlongumine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperlongumine, a naturally occurring alkaloid, has garnered significant attention in the scientific community for its potent therapeutic properties, particularly its anticancer activities. This technical guide provides a comprehensive overview of the natural sources of piperlongumine and details the methodologies for its extraction and isolation. The document summarizes quantitative data on piperlongumine yields, presents detailed experimental protocols, and visualizes key isolation workflows and associated signaling pathways to serve as a valuable resource for researchers in natural product chemistry and drug development.

Natural Sources of Piperlongumine

Piperlongumine is an amide alkaloid primarily found in plants of the Piper genus. The most significant and commercially utilized source is Piper longum L., commonly known as long pepper.

-

Primary Source: Piper longum L. (Long Pepper)

-

Piperlongumine is abundant in the fruits (spikes) and roots of the Piper longum plant.[1][2][3] This plant is indigenous to the tropical rainforests of India, Indonesia, Malaysia, Nepal, the Philippines, and Sri Lanka.[1] Traditionally, it is used in Ayurvedic and Chinese medicine.[4]

-

The spikes and stalks of P. longum are the primary plant parts harvested for the extraction of both piperlongumine and the related compound, piperine.

-

-

Other Piper Species

-

While Piper longum is the most well-documented source, piperlongumine can also be isolated from other species within the Piper genus. However, the concentration in these species is generally lower than in P. longum.

-

Isolation and Purification of Piperlongumine

The isolation of piperlongumine from its natural sources involves extraction followed by purification. The choice of method can significantly impact the yield and purity of the final product.

Extraction Methodologies

Several extraction techniques have been employed to isolate piperlongumine, ranging from traditional solvent extraction to more modern methods.

-

Soxhlet Extraction: A conventional and widely used method for the exhaustive extraction of phytochemicals.

-

Ultrasound-Assisted Extraction (UAE): A more rapid and efficient method that uses ultrasonic waves to enhance solvent penetration and extraction.

-

Supercritical CO2 Extraction: A green chemistry approach that uses supercritical carbon dioxide as the solvent, offering high selectivity and leaving no residual organic solvents.

-

Accelerated Solvent Extraction (ASE): A technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

-

Maceration/Mechanical Stirring: Simple soaking and stirring of the plant material in a solvent.

Quantitative Yield of Piperlongumine

The yield of piperlongumine varies depending on the plant part, geographical source, and the extraction method employed. The following table summarizes reported quantitative data.

| Plant Material | Extraction Method | Solvent | Yield (mg/g of dry weight) | Reference |

| Piper longum root | Methanol Extraction | Methanol | 4.57 | |

| Piper longum root | Accelerated Solvent Extraction (60°C, 20 min) | Methanol | Not specified, but comparable to 8h Soxhlet | |

| Piper longum fruit | Methanol Extraction | Methanol | 1.75% piperine (piperlongumine not quantified) |

Note: Quantitative data for piperlongumine is less frequently reported than for piperine. The table reflects available data from the provided search results.

Detailed Experimental Protocols

Protocol 1: Soxhlet Extraction and Isolation

This protocol is based on methodologies described for the extraction of alkaloids from Piper species.

-

Preparation of Plant Material: The fruits or roots of Piper longum are air-dried in the shade and then ground into a coarse powder.

-

Extraction:

-

100g of the powdered plant material is placed in a thimble and loaded into a Soxhlet apparatus.

-

Methanol (500 mL) is used as the extraction solvent.

-

The extraction is carried out for 8-12 hours at the boiling point of the solvent.

-

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Purification (Column Chromatography):

-

The crude extract is adsorbed onto silica gel (60-120 mesh).

-

The adsorbed material is loaded onto a silica gel column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of toluene:ethyl acetate (6:4, v/v).

-

Fractions containing piperlongumine (identified by comparison with a standard) are pooled.

-

-

Crystallization: The pooled fractions are concentrated, and the residue is recrystallized from an acetone-water mixture to yield pure piperlongumine crystals.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from a method optimized for piperine extraction from Piper longum, which can be applied to piperlongumine.

-

Preparation: 5g of powdered Piper longum fruit is mixed with 50 mL of ethanol in a glass vessel.

-

Ultrasonication:

-

The vessel is placed in an ultrasonic bath.

-

Optimal conditions are applied: 25 kHz frequency, 125 W power, 80% duty cycle, and a temperature of 50°C.

-

Extraction is performed for approximately 18 minutes.

-

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under vacuum.

-

Purification: The resulting crude extract is purified using column chromatography as described in Protocol 1.

Analytical Characterization

The identity and purity of isolated piperlongumine are confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A standard method for quantification and purity assessment. A typical method uses a C18 column with a mobile phase of acetonitrile and water (e.g., 40:60 v/v) and UV detection at 328 nm. The retention time for piperlongumine is approximately 6.9 minutes under these conditions.

-

High-Performance Thin-Layer Chromatography (HPTLC): Used for rapid quantification and fingerprinting. A mobile phase of toluene:ethyl acetate (6:4, v/v) on silica gel F254 plates shows good separation, with piperlongumine having an Rf value of 0.74.

-

Spectroscopic Methods: UV-Visible Spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to confirm the chemical structure.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Piperlongumine Isolation

The following diagram illustrates a generalized workflow for the isolation of piperlongumine from Piper longum.

Workflow for Piperlongumine Isolation.

Key Signaling Pathways Modulated by Piperlongumine

Piperlongumine exerts its biological effects, particularly its anticancer activity, by modulating several critical cellular signaling pathways. It is often characterized as an inducer of reactive oxygen species (ROS).

ROS-Dependent Apoptosis and Cell Cycle Arrest

Piperlongumine increases intracellular ROS levels, which in turn affects downstream pathways like PI3K/Akt and ERK, leading to apoptosis and cell cycle arrest.

References

- 1. The promising potential of piperlongumine as an emerging therapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cimasci.com [cimasci.com]

- 3. Piperlongumine: the amazing amide alkaloid from Piper in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Anticancer Properties of Piperlongumine: A Technical Guide for Cancer Research Professionals

An In-depth Examination of the Mechanisms of Action, Experimental Protocols, and Therapeutic Potential of a Promising Natural Compound

Introduction

Piperlongumine (PL), a naturally occurring alkaloid derived from the long pepper plant (Piper longum), has emerged as a significant subject of interest in oncological research.[1][2] This small molecule has demonstrated potent and selective cytotoxic effects against a broad spectrum of cancer cells while exhibiting minimal toxicity to normal, non-transformed cells.[3] The primary mechanism underpinning piperlongumine's anticancer activity is the induction of intracellular Reactive Oxygen Species (ROS), leading to substantial oxidative stress. This elevated oxidative stress subsequently triggers various cell death pathways, including apoptosis, cell cycle arrest, and autophagy. This technical guide provides a comprehensive overview of piperlongumine's anticancer properties, detailing its mechanisms of action through key signaling pathways, summarizing its efficacy across various cancer cell lines, and offering detailed experimental protocols for its investigation.

Quantitative Analysis of Piperlongumine's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a crucial measure of a compound's potency. The following tables summarize the IC50 values of piperlongumine in a range of human cancer cell lines, demonstrating its broad-spectrum anticancer activity.

Table 1: IC50 Values of Piperlongumine in Various Cancer Cell Lines (24h Incubation)

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Thyroid Cancer | WRO | 10.24 | |

| Cervical Cancer | HeLa | 12.89 | |

| Breast Cancer | MCF-7 | 13.39 | |

| Gastric Cancer | MGC-803 | 12.55 | |

| Hepatocellular Carcinoma | HUH-7 | ~15 | |

| Hepatocellular Carcinoma | HepG2 | ~15 |

Table 2: IC50 Values of Piperlongumine in Various Cancer Cell Lines (48h Incubation)

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Thyroid Cancer | WRO | 5.68 | |

| Thyroid Cancer | IHH-4 | 2.4 | |

| Thyroid Cancer | 8505c | 3.6 | |

| Thyroid Cancer | KMH-2 | 1.7 | |

| Cervical Cancer | HeLa | 10.77 | |

| Breast Cancer | MCF-7 | 11.08 | |

| Gastric Cancer | MGC-803 | 9.725 | |

| Multiple Myeloma | NCI-H929 | ~1-5 |

Table 3: IC50 Values of Piperlongumine in Various Cancer Cell Lines (72h Incubation)

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Ovarian Cancer | A2780 | 6.18 | |

| Ovarian Cancer | OVCAR3 | 6.20 | |

| Ovarian Cancer | SKOV3 | 8.20 | |

| Breast Cancer | MDA-MB-231 | 4.693 | |

| Breast Cancer | MDA-MB-453 | 6.973 |

Table 4: In Vivo Efficacy of Piperlongumine in Xenograft Models

| Cancer Type | Animal Model | Cell Line | Piperlongumine Dose & Route | Key Findings | Reference |

| Pancreatic Cancer | Athymic Nude Mice | L3.6pL | 30 mg/kg/day, i.p. | Decreased tumor weight. | |

| Pancreatic Cancer | Orthotopic Nude Mice | MIA PaCa-2 | 5 mg/kg, i.p. (3x/week) | 37% reduction in tumor weight and 67% reduction in tumor volume. | |

| Colon Cancer | Nude Mice | HT29 | 7.5 mg/kg daily | 40% decrease in tumor volume. | |

| Head and Neck Cancer | Xenograft Mouse Model | SAS | 2.4 mg/kg | 63% decrease in tumor growth by day 42 and 66% reduction in tumor weight. | |

| Multiple Myeloma | Disseminated Murine Model | RPMI8226-Fluc-GFP | 50 mg/kg | Prolonged survival of tumor-bearing mice. | |

| Hepatocellular Carcinoma | Subcutaneous Xenograft | HUH-7 | 10 mg/kg for 18 days | Reduction in tumor volume and weight. |

Core Mechanisms of Action and Signaling Pathways

Piperlongumine's anticancer effects are multifaceted, primarily initiated by the induction of ROS. This leads to the modulation of several key signaling pathways that govern cell survival, proliferation, and death.

ROS-Mediated Apoptosis

The cornerstone of piperlongumine's anticancer activity is its ability to elevate intracellular ROS levels. This increase in oxidative stress triggers a cascade of events leading to programmed cell death, or apoptosis. Key pathways involved include:

-

The PI3K/Akt/mTOR Pathway: Piperlongumine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. Inhibition of this pathway contributes to the induction of apoptosis and autophagy.

-

The MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is also modulated by piperlongumine. Activation of the stress-activated JNK and p38 pathways, in conjunction with effects on ERK, contributes to the apoptotic response.

-

Mitochondrial-Dependent Apoptosis: The increase in ROS can lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, executing the apoptotic program.

Inhibition of Pro-Survival Signaling Pathways

Beyond directly triggering apoptosis, piperlongumine also suppresses key signaling pathways that cancer cells rely on for their survival and proliferation.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cancer cell survival. Piperlongumine has been shown to inhibit NF-κB activity, leading to the downregulation of its target genes involved in cell survival and proliferation. This inhibition can occur through the suppression of IKKβ and prevention of the nuclear translocation of p50 and p65 subunits.

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor that is often constitutively active in many cancers, promoting cell proliferation and survival. Piperlongumine has been identified as a direct inhibitor of STAT3, binding to it and preventing its phosphorylation and activation.

Modulation of p53

The tumor suppressor protein p53 is frequently mutated in human cancers. Intriguingly, piperlongumine has demonstrated the ability to induce cancer cell death irrespective of their p53 status. In cancer cells with mutant p53, piperlongumine-induced oxidative stress may facilitate a conformational change in the mutant p53 protein, partially restoring its wild-type function and promoting the expression of pro-apoptotic target genes.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed protocols for key in vitro assays used to evaluate the anticancer properties of piperlongumine.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This protocol determines the cytotoxic effect of piperlongumine on cancer cells and is used to calculate the IC50 value.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Piperlongumine (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 solution

-

DMSO (for formazan solubilization)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of piperlongumine in culture medium. Concentrations typically range from 1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the piperlongumine-containing medium. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Reagent Addition:

-

For MTT assay: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). The IC50 value can be determined by plotting cell viability against the logarithm of the piperlongumine concentration.

Protocol 2: Measurement of Intracellular ROS (DCFH-DA Assay)

This assay is used to measure the intracellular levels of ROS, a key mechanism of piperlongumine's action.

Materials:

-

6-well or 10 cm cell culture dishes

-

Cancer cell line of interest

-

Complete cell culture medium

-

Piperlongumine (dissolved in DMSO)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 µM)

-

PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells/dish) in a 10 cm dish and allow them to attach overnight. Treat the cells with the desired concentrations of piperlongumine for the specified time.

-

Staining: After treatment, incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.

-

Cell Harvesting and Washing: Harvest the cells (by trypsinization for adherent cells) and wash them twice with cold PBS.

-

Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze the intracellular green fluorescence using a flow cytometer. An increase in fluorescence intensity indicates an increase in ROS levels.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Piperlongumine (dissolved in DMSO)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Annexin V binding buffer

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with piperlongumine as described for the cell viability assay.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 4: Colony Formation Assay

This assay assesses the long-term effect of piperlongumine on the proliferative capacity of single cells.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Piperlongumine (dissolved in DMSO)

-

Crystal violet solution (10%)

-

PBS

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 1,000 cells/well) in a 6-well plate and allow them to attach overnight.

-

Treatment: Incubate the cells with medium containing various concentrations of piperlongumine or a vehicle control for an extended period (e.g., 12 days), replacing the medium as needed.

-

Staining: After the incubation period, wash the cells with PBS, fix them, and stain the resulting colonies with 10% crystal violet for 30 minutes.

-

Analysis: Count the number of colonies to determine the effect of piperlongumine on long-term cell survival and proliferation.

Conclusion and Future Directions

Piperlongumine has demonstrated significant promise as a potent and selective anticancer agent in a multitude of preclinical studies. Its primary mechanism of action, the induction of ROS, leads to the activation of apoptotic pathways and the inhibition of critical pro-survival signaling networks within cancer cells. The comprehensive data on its efficacy across various cancer types, coupled with a growing understanding of its molecular targets, positions piperlongumine as a strong candidate for further development.

Future research should focus on a number of key areas. Firstly, while numerous in vitro and in vivo studies have been conducted, progression to clinical trials is a critical next step to evaluate its safety and efficacy in human patients. Secondly, the development of nanoformulations of piperlongumine could enhance its aqueous solubility, bioavailability, and therapeutic efficacy, potentially reducing toxicity. Finally, further investigation into combination therapies, where piperlongumine is used to sensitize cancer cells to conventional chemotherapeutics or radiotherapy, could unlock its full therapeutic potential and offer new strategies to overcome drug resistance. The continued exploration of this remarkable natural compound holds the potential to yield novel and effective treatments in the fight against cancer.

References

Piperlongumine's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the multifaceted effects of piperlongumine, a natural alkaloid derived from the long pepper plant (Piper longum), on the complex ecosystem of the tumor microenvironment (TME). Piperlongumine has emerged as a promising anti-cancer agent due to its selective cytotoxicity towards cancer cells, and its influence extends beyond direct tumor cell killing to modulate key components of the TME, thereby hindering tumor progression, angiogenesis, and immune evasion.

Core Mechanism of Action: Induction of Reactive Oxygen Species

The primary and most extensively documented mechanism of piperlongumine's anti-cancer activity is the induction of reactive oxygen species (ROS).[1][2] Cancer cells inherently exhibit higher basal levels of ROS compared to normal cells, rendering them more susceptible to further oxidative stress.[2] Piperlongumine exploits this vulnerability by elevating intracellular ROS to a cytotoxic threshold, triggering a cascade of downstream events that lead to apoptosis and inhibition of tumor growth.[1][2] This ROS-dependent mechanism is central to its effects on both cancer cells and the surrounding TME.

Modulation of the Tumor Microenvironment

Piperlongumine orchestrates a multi-pronged assault on the TME by influencing its cellular and non-cellular components. Its key effects include the reprogramming of tumor-associated macrophages (TAMs), inhibition of angiogenesis, and suppression of cancer stem cells (CSCs).

Reprogramming of Tumor-Associated Macrophages (TAMs)

TAMs are a critical component of the TME, predominantly exhibiting an M2-like phenotype that promotes tumor growth, invasion, and immune suppression. Piperlongumine has been shown to counteract this pro-tumoral activity by inducing endoplasmic reticulum stress (ERS) in lung cancer cells, which in turn suppresses the M2 polarization of macrophages.

Quantitative Data on TAM Modulation

| Experimental Model | Treatment | Effect on M2 Macrophages | Reference |

| Lung cancer xenografts | Piperlongumine | Significant decrease in the proportion of M2-type macrophages. | |

| Co-culture of lung cancer cells and macrophages | Piperlongumine | Inhibition of M2-type polarization. | |

| Co-culture of lung cancer cells and macrophages with ERS inhibitor (4-PBA) | Piperlongumine + 4-PBA | Counteraction of piperlongumine's inhibitory effect on M2 polarization. |

Experimental Protocol: In Vivo Murine Xenograft Model for TAM Analysis

This protocol outlines the methodology used to assess the in vivo effects of piperlongumine on TAM polarization in a lung cancer xenograft model.

-

Cell Culture: Human lung cancer cells (e.g., A549) are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

-

Tumor Inoculation: 1 x 10^6 lung cancer cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

-

Treatment: Once tumors are established, mice are randomly assigned to treatment groups: vehicle control (e.g., corn oil) and piperlongumine (e.g., 30 mg/kg/day, administered intraperitoneally).

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Tissue Harvesting: After the treatment period, mice are euthanized, and tumors are excised and weighed.

-

Flow Cytometry Analysis of TAMs:

-

Tumor tissues are mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Cells are stained with fluorescently labeled antibodies against macrophage markers (e.g., F4/80) and M2 macrophage markers (e.g., CD206).

-

The percentage of M2 macrophages within the total macrophage population is quantified using a flow cytometer.

-

-

Immunohistochemistry:

-

Tumor sections are stained with antibodies against M2 macrophage markers (e.g., CD206) to visualize their infiltration in the tumor tissue.

-

Signaling Pathway: Piperlongumine-Induced ERS and M2 Macrophage Suppression

References

A Technical Guide to Molecular Docking Studies of Piperlongumine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of molecular docking studies conducted on piperlongumine, a natural alkaloid with significant therapeutic potential. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to Piperlongumine and Molecular Docking

Piperlongumine (PL), an alkaloid isolated from the long pepper (Piper longum), has garnered substantial interest for its wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding the interaction between a ligand, such as piperlongumine, and its protein target at the molecular level. This knowledge is crucial for elucidating mechanisms of action and for the rational design of more potent and selective therapeutic agents.

Quantitative Data from Molecular Docking Studies

The following tables summarize the binding affinities of piperlongumine with various protein targets as reported in several studies. These values, typically expressed in kcal/mol, indicate the strength of the interaction, with more negative values suggesting a stronger binding affinity.

Table 1: Binding Energies of Piperlongumine with Cancer-Related Protein Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Akt | - | - | - | [2] |

| Aurora-2 | 2BMC | -5.34 | - | [3][4][5] |

| Bax | - | -7.54 | - | |

| Bak | - | -6.78 | - | |

| Bcl-2 | - | -7.02 | - | |

| CCND1 | - | - | - | |

| CTNNB1 | - | - | - | |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -5.46 | - | |

| Fibroblast Growth Factor Receptor 4 (FGFR4) | 4XCU | -5.29 | - | |

| IL1B | - | - | - | |

| Jak2 Kinase | 4C61 | -5.31 | - | |

| Monoamine Oxidase B (MAO-B) | 2V5Z | - | TYR 326, PHE 343, GLN 206, LEU 164, ILE 316, TYR 60, LEU 171, PHE 168, TYR 345 | |

| Nuclear Factor Kappa-B (NF-κB) | 1SVC | -5.34 | - | |

| TP53 | - | - | - | |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | - | -6.58 | - |

Table 2: Binding Energies of Piperlongumine and its Analogs with Inflammatory Targets

| Molecule | Target Protein | Binding Energy (kcal/mol) | Reference |

| Piperlongumine (PPL) | IL-1β | -5.83 | |

| Piperlongumine Analog 10 | IL-1β | -6.19 | |

| Piperlongumine Analog 9a | IL-1β | -5.38 | |

| Piperlongumine Analog 9b | IL-1β | -5.62 | |

| Piperlongumine (PPL) | NF-κB | - |

Table 3: Binding Energies of Piperlongumine Derivatives with Monoamine Oxidase B (MAO-B)

| Piperlongumine Derivative | Binding Energy (kcal/mol) |

| R1 = -CH3, R2 = H | -9.3 |

| R1 = H, R2 = Cl | -8.9 |

| R1 = -CH3, R2 = Br | -8.9 |

Experimental Protocols for Molecular Docking

The following is a generalized yet detailed protocol for performing molecular docking studies with piperlongumine, based on methodologies cited in the literature.

Software and Tools

-

Docking Software: AutoDock 4.2, AutoDock Vina

-

Visualization Software: PyMOL, Discovery Studio

-

Ligand and Protein Preparation: MGLTools, ChemDraw, OpenBabel

Ligand Preparation

-

Structure Acquisition: Obtain the 3D structure of piperlongumine from a chemical database like PubChem or ZINC. Alternatively, draw the structure using software like ChemDraw and convert it to a 3D format.

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

File Format Conversion: Convert the ligand file to the required format for the docking software (e.g., PDBQT for AutoDock). This step typically involves adding Gasteiger charges and defining rotatable bonds.

Protein Preparation

-

Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

-

Preprocessing: Remove water molecules and any co-crystallized ligands or ions from the protein structure.

-

Protonation: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

-

Charge Assignment: Assign Kollman charges to the protein atoms.

-

File Format Conversion: Convert the prepared protein file to the PDBQT format for use with AutoDock.

Docking Simulation

-

Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box are critical parameters that define the search space for the ligand.

-

Docking Algorithm: Utilize a suitable search algorithm, such as the Lamarckian Genetic Algorithm (LGA) in AutoDock, to explore the conformational space of the ligand within the defined grid box.

-

Parameter Settings: Set the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

-

Execution: Run the docking simulation. The software will generate multiple binding poses of the ligand ranked by their predicted binding energies.

Analysis of Results

-

Pose Selection: Analyze the resulting docking poses and select the one with the lowest binding energy and the most favorable interactions.

-

Interaction Analysis: Visualize the selected ligand-protein complex using software like PyMOL or Discovery Studio. Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between piperlongumine and the amino acid residues of the target protein.